Ofloxacin
Overview
Description
Ofloxacin is a synthetic fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division .
Mechanism of Action
Target of Action
Ofloxacin, a synthetic fluoroquinolone antibacterial agent, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for preventing the excessive supercoiling of DNA during replication or transcription .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it prevents the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This action disrupts the bacterial cell’s ability to reproduce, leading to cell death .
Pharmacokinetics
This compound exhibits high bioavailability, with absorption rates ranging from 85% to 95% . It is well-distributed in body tissues and fluids . The elimination half-life of this compound is approximately 8-9 hours . The pharmacokinetics of this compound are characterized by almost complete bioavailability, peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This makes this compound effective against a broad spectrum of bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s absorption and distribution . Additionally, the presence of other ions in the water, such as Fe3+ and NH4+, can significantly promote the degradation of this compound . Conversely, substances like humic acid can significantly inhibit it .
Biochemical Analysis
Biochemical Properties
Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, this compound thereby inhibits normal cell division .
Cellular Effects
This compound is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used in the treatment of bacterial infections such as pneumonia, cellulitis, urinary tract infections, prostatitis, plague, and certain types of infectious diarrhea .
Molecular Mechanism
This compound is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . Notably, the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Temporal Effects in Laboratory Settings
The lack of ototoxic effect from this compound, even in the concentration higher than 0.3%, has been demonstrated in animal studies . In the clinical setting, no increase in bone-conduction threshold has been shown after the treatment of topical this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown to have a low rate of adverse drug reactions . Adverse reactions to this compound were generally mild .
Metabolic Pathways
This compound is involved in the metabolic pathways that interact with DNA gyrase and toposiomerase IV . These enzymes are crucial for the replication and transcription of DNA, and their inhibition by this compound leads to the halting of these processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues via absorption. It has good oral absorption, enhanced antimicrobial activity, improved pharmacokinetic profile, and limited adverse effects .
Subcellular Localization
This compound primarily localizes at the site of bacterial DNA gyrase and toposiomerase IV, where it exerts its inhibitory effects . This localization is crucial for its function as an antibacterial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ofloxacin involves multiple steps. One common method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction continues with the addition of tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups. The final step involves reacting difluorocarboxylic acid with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidative degradation of this compound by sulfate free radicals (SO₄⁻•) in the UV/Oxone/Co²⁺ oxidation process results in the formation of multiple transformation products .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cerium(IV) sulfate for oxidation, and various acids and bases for pH control. Reaction conditions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the oxidation of this compound include ring-opened derivatives at both the piperazinyl substituent and the quinolone moiety. These products are identified using high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Ofloxacin has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study bacterial resistance mechanisms, develop new antibiotics, and investigate the environmental impact of pharmaceutical compounds. In medicine, this compound is used to treat respiratory, urinary, and skin infections, among others .
Comparison with Similar Compounds
Ofloxacin is often compared with other fluoroquinolones, such as levthis compound and ciprthis compound. Levthis compound, a third-generation fluoroquinolone, is the optically active form of this compound and has higher antibacterial activity and fewer side effects. Ciprthis compound, another widely used fluoroquinolone, has a similar mechanism of action but differs in its spectrum of activity and pharmacokinetic properties .
List of Similar Compounds:- Levthis compound
- Ciprthis compound
- Moxifloxacin
- Norfloxacin
This compound stands out due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections, making it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118120-51-7 (hydrochloride) | |
Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041085 | |
Record name | Ofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |
Record name | Ofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ofloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division., Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr., Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes., Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Ofloxacin | |
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Record name | Ofloxacin | |
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Color/Form |
Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |
CAS No. |
82419-36-1, 83380-47-6 | |
Record name | Ofloxacin | |
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Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |
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Record name | Ofloxacin | |
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Record name | Ofloxacin | |
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Melting Point |
250-257 °C (decomposes), 250 - 257 °C | |
Record name | Ofloxacin | |
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Record name | Ofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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